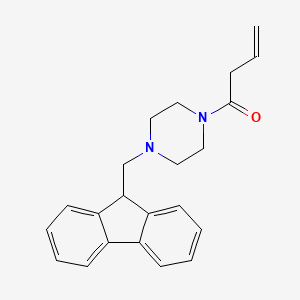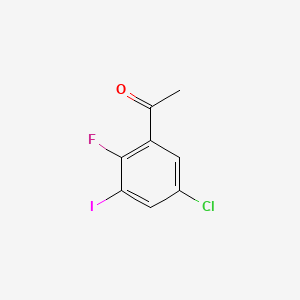
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H5ClFIO It is a derivative of ethanone, featuring a phenyl ring substituted with chlorine, fluorine, and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-fluoro-3-iodobenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the use of continuous flow reactors may be employed to enhance efficiency and safety. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
化学反応の分析
Types of Reactions
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are utilized.
Major Products Formed
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
科学的研究の応用
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogen substitutions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
1-(5-Fluoro-2-iodophenyl)ethanone: Similar structure but lacks the chlorine atom.
1-(3,5-Dichloro-4-fluorophenyl)ethanone: Contains additional chlorine atoms and lacks iodine.
1-(3-Iodo-4-fluorophenyl)ethanone: Similar structure but lacks the chlorine atom.
Uniqueness
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone is unique due to the presence of three different halogen atoms on the phenyl ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
特性
分子式 |
C8H5ClFIO |
|---|---|
分子量 |
298.48 g/mol |
IUPAC名 |
1-(5-chloro-2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5ClFIO/c1-4(12)6-2-5(9)3-7(11)8(6)10/h2-3H,1H3 |
InChIキー |
JRZSBIRKGQNQPX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


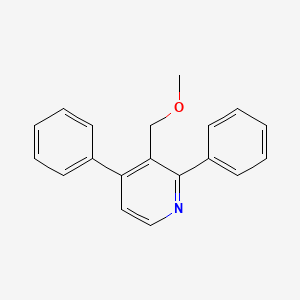

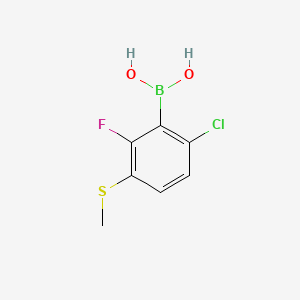
![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)


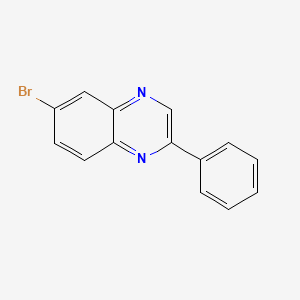
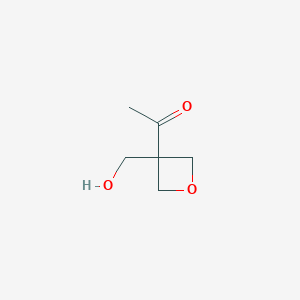


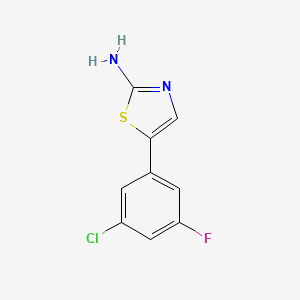
![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)

